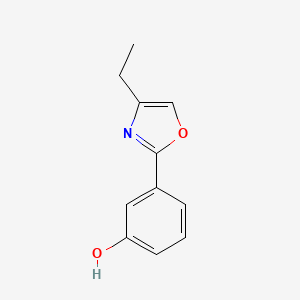
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline is a complex organic compound that features a phenylamine core substituted with methoxy groups and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline typically involves multiple steps. One common approach is to start with a phenylamine derivative, which undergoes methoxylation to introduce methoxy groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups .
科学研究应用
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
作用机制
The mechanism of action of 3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. This can lead to changes in cell signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
(3,5-Dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone: This compound shares a similar structure but differs in the position and type of substituents.
3-(4-methylpiperazin-1-yl)aniline: Another related compound with a piperazine moiety, but with different functional groups on the phenyl ring.
Uniqueness
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both methoxy groups and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C15H25N3O3 |
|---|---|
分子量 |
295.38 g/mol |
IUPAC 名称 |
3,5-dimethoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C15H25N3O3/c1-17-4-6-18(7-5-17)8-9-21-15-13(19-2)10-12(16)11-14(15)20-3/h10-11H,4-9,16H2,1-3H3 |
InChI 键 |
BERDJDQCENMWCG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCOC2=C(C=C(C=C2OC)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,6-Xyloxy)methyl]pyridine](/img/structure/B8321312.png)
![2-[Ethyl(3-nitrophenyl)amino]ethan-1-ol](/img/structure/B8321322.png)




![2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B8321353.png)
![[4-(2-Chloro-pyridin-3-yl)-5-fluoro-pyrimidin-2-yl]-methyl-amine](/img/structure/B8321355.png)


![Ethyl 3-(2-(methylsulfonyl)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8321389.png)

